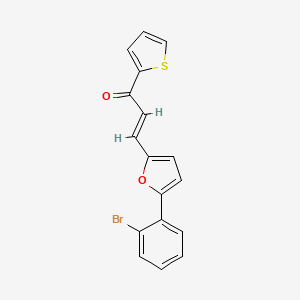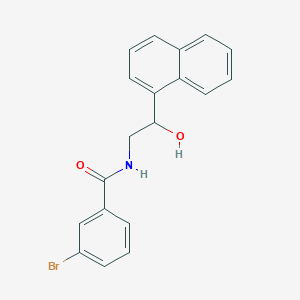
3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-naphthol, which is an important starting material in various organic transformations due to its low cost, ease of handling, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
In the naphthalene ring, the C−H stretching vibrations occur in the range of 3100−3000 cm‑1 . This suggests that the compound may undergo various chemical reactions involving these bonds.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties : Naphthalen-1-yl-acetic acid derivatives have been synthesized and tested for antimicrobial activities. Studies indicate that compounds with specific substituents, such as o-bromo, methoxy, and hydroxy, exhibit notable antibacterial and antifungal activities (Narang et al., 2013).
Cognitive Enhancing Agents : Derivatives of naphthalene have been explored for their potential as cognitive enhancing agents. This includes research into compounds with antiamnestic and antihypoxic activities, which are evaluated by their ability to reverse amnesia and protect against hypoxia (Ono et al., 1995).
Antibacterial Activity : Studies on molecules like N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide have demonstrated good antibacterial activity. These findings are significant for the development of new antibacterial agents (Cai Zhi, 2010).
Synthesis of Bioactive Compounds : Research on the synthesis of mono- and difluoronaphthoic acids highlights the importance of aryl carboxamides, a group to which 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide belongs, in the creation of biologically active compounds (Tagat et al., 2002).
Dioxin Formation Studies : Investigations into the pyrolytic thermal degradation of brominated hydrocarbons like 2-bromophenol, which is structurally related to the compound , provide insights into the potential formation of hazardous combustion byproducts, including brominated dioxins (Evans & Dellinger, 2003).
Fluorescence Applications : The development of fluorescent derivatising reagents using compounds like 3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to the compound , demonstrates potential applications in bioanalytical chemistry for detecting and analyzing amino acids (Frade et al., 2007).
Colorimetric Sensing : Research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally related, shows potential in colorimetric sensing of anions such as fluoride, highlighting applications in chemical detection and analysis (Younes et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-15-8-3-7-14(11-15)19(23)21-12-18(22)17-10-4-6-13-5-1-2-9-16(13)17/h1-11,18,22H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAWXYXCOWNGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)
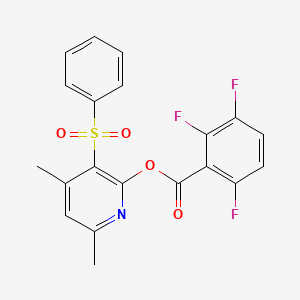
![Tert-butyl 3-[4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2693758.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)
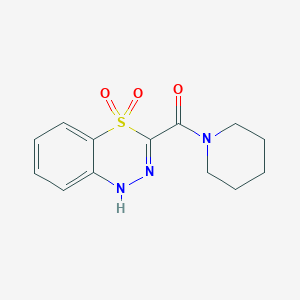
![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)
![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)
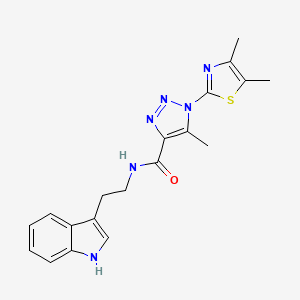
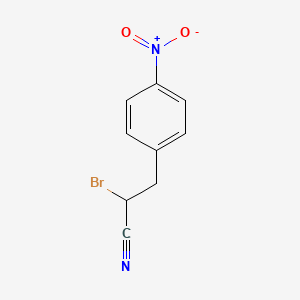
![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)
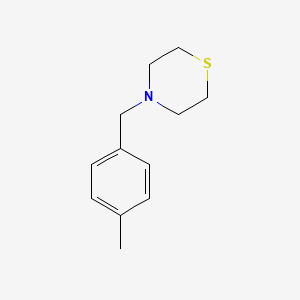
![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)
